molecular formula C6H14ClNO5 B1330742 Aminoinositol (myo-) CAS No. 4933-84-0

Aminoinositol (myo-)

Cat. No.: B1330742
CAS No.: 4933-84-0
M. Wt: 215.63 g/mol
InChI Key: ZIXPBLLUBGYJGK-UHFFFAOYSA-N
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Description

Aminoinositol (myo-) is a useful research compound. Its molecular formula is C6H14ClNO5 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
The exact mass of the compound Aminoinositol (myo-) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 275619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aminoinositol (myo-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminoinositol (myo-) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolic Syndrome Management

Myo-inositol supplementation has shown promising results in managing metabolic syndrome in postmenopausal women. It improves blood pressure, insulin resistance, cholesterol, and triglyceride serum levels, indicating its potential as a treatment option for metabolic syndrome (Giordano et al., 2011).

2. Importance in Poultry Nutrition

In poultry, myo-inositol is vital for metabolic and regulatory processes like lipid signaling and glucose metabolism. While its dietary significance for health in humans and rodents is well-established, its impact on poultry health and performance needs further exploration (Gonzalez-Uarquin et al., 2019).

3. Role in Male Fertility

Myo-inositol is being explored for treating male infertility, particularly for its potential antioxidant and prokinetic roles and its influence on hormonal regulation. It could be especially effective in treating conditions like asthenozoospermia (Condorelli et al., 2017).

4. Enhancement of IVF Outcomes

In vitro fertilization (IVF) programs benefit from myo-inositol supplementation. It reduces insulin resistance, improves ovarian function, oocyte quality, and increases embryo and pregnancy rates. Myo-inositol is often used as prestimulation therapy in infertile patients undergoing IVF cycles (Simi et al., 2017).

5. Sperm Mitochondrial Function Improvement

Research indicates that myo-inositol improves sperm mitochondrial function, suggesting its usefulness in treating male infertility. This compound may particularly benefit patients with oligo-astheno-teratozoospermia (OAT) (Condorelli et al., 2011).

6. Application in Obstetrics and Gynecology

Myo-inositol plays a significant role in metabolic syndrome and polycystic ovary syndrome (PCOS), primarily through its involvement as a second messenger of insulin. Clinical trials have shown its effectiveness in improving the treatment of PCOS and preventing gestational diabetes mellitus (GDM) (Facchinetti et al., 2015).

7. Use in Metabolic Diseases

Myo-inositol, due to its insulin-mimetic properties, is effective in lowering post-prandial blood glucose. It has potential benefits in treating disorders associated with insulin resistance, like PCOS, GDM, or metabolic syndrome, and in preventing or treating diabetic complications (Croze & Soulage, 2013).

8. Polycystic Ovary Syndrome Treatment

Myo-inositol administration in PCOS patients improves hormonal parameters, insulin sensitivity, and restores menstrual cyclicity. It reduces hyperinsulinemia that affects LH secretion, indicating its effectiveness in managing PCOS (Genazzani et al., 2008).

9. Insulin Resistance Disease Treatment

Research is focusing on myo-inositol and D-chiroinositol in treating states of insulin resistance. These isomers have been shown to exert insulin-mimetic action and could be beneficial in diseases like PCOS, gestational diabetes, and metabolic syndrome (Muscogiuri et al., 2016).

10. Reducing Inflammation and Oxidative Stress

Myo-inositol has been shown to reduce inflammation and oxidative stress in human endothelial cells. This is particularly relevant in the context of chronic hyperglycemia, as seen in diabetes, suggesting its protective actions against chronic inflammation induced by endothelial dysfunction (Baldassarre et al., 2021).

11. Emerging Roles in Various Diseases

The roles of myo-inositol and D-chiro-inositol in gynecological and endocrinological diseases are well-established. Continuing research aims to discover new roles and mechanisms, potentially expanding their use in unexplored medical areas (Dinicola et al., 2021).

12. Quantification in Rat Brain Tissue

Myo-inositol's role as a biomarker for diseases involving the central nervous system has been investigated. A quantitative method to study endogenous myo-inositol metabolism in rat brain tissue has been developed, highlighting its importance in monitoring pathological conditions (Kindt et al., 2004).

13. Assisted Reproduction Technology

Myo-inositol has been studied for its impact on oocyte and sperm cell quality in assisted reproduction technologies. It plays a physiological role in oocyte maturation and spermatozoa function, enhancing the outcomes in assisted reproduction cycles (Bevilacqua et al., 2015).

14. Inositol Supplementation Applications

Inositol supplementation has known applications in the treatment of PCOS, improving oocyte quality, and regulating menstrual cycles. It's also being explored for potential uses in preventing gestational diabetes and other endocrine disorders (Swora et al., 2022).

15. Role in Sperm Mitochondrial Membrane Potential

D-Chiro-Inositol, a form of inositol, has been shown to improve sperm mitochondrial membrane potential. This finding suggests its potential benefit for treating asthenozoospermia and enhancing sperm motility (Condorelli et al., 2020).

16. Emerging Role in Treating Human Diseases

Myo-inositol and its derivatives play a significant role in treating diseases ranging from diabetes to cancer. Ongoing research is expanding our understanding of inositol's therapeutic actions in various diseases (Chhetri, 2019).

17. Pharmacodynamics and Pharmacokinetics

The study of inositol's bioavailability, safety, uptake, and metabolism provides insights into its role in cellular processes and chronic diseases. Clinical trials using inositol have shown promising results in managing several diseases (Bizzarri et al., 2016).

18. Safety in Clinical Settings

Myo-inositol's safety in non-clinical and clinical settings has been studied, indicating that it is generally safe with minimal side effects, even at higher doses (Carlomagno & Unfer, 2011).

19. Alleviating Salt Stress in Plants

Myo-inositol has shown effectiveness in alleviating salt stress in plants, enhancing antioxidants and membrane stability. It upregulates stress-responsive genes, contributing to plant growth and reducing oxidative damage under stress (Al-Mushhin et al., 2021).

Mechanism of Action

Target of Action

Myo-inositol, a form of aminoinositol, plays a crucial role in various biological processes. It has been established as an important growth-promoting factor of mammalian cells and animals . It acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction .

Mode of Action

Myo-inositol interacts with its targets and brings about significant changes. It is involved in cellular signaling, bearing structural similarities to glucose . In different diseases, myo-inositol implements various strategies for therapeutic actions such as tissue-specific increase or decrease in inositol products, production of inositol phosphoglycans (IPGs), conversion of myo-inositol to D-chiro-inositol (DCI), modulation of signal transduction, and regulation of reactive oxygen species (ROS) production .

Biochemical Pathways

Myo-inositol is a key player in several biochemical pathways. It constitutes a component of membrane phospholipids and mediates osmoregulation . Its phosphorylated derivatives act as second messengers in signal transduction pathways . They also mediate the phosphorylation of proteins, participate in chromatin remodeling and gene expression, and facilitate mRNA export from the nucleus .

Pharmacokinetics

The pharmacokinetics of myo-inositol involves its endogenous synthesis and catabolism, transmembrane transport, intestinal adsorption, and renal excretion . After oral administration, the highest myo-inositol concentration is observed in the first hour in the serum . The concentration then begins to decrease, but even after 24 hours, its level remains higher than before the administration .

Result of Action

The administration of myo-inositol has been found to be therapeutic for a variety of ailments, from diabetes to cancer . It has been observed to decrease the multiplicity and size of surface tumors . Altered myo-inositol levels have been observed in the brains of patients with Alzheimer’s disease, those suffering from mental disorders, and suicide and stroke victims .

Action Environment

The action, efficacy, and stability of myo-inositol can be influenced by various environmental factors. Genetic mutations in genes coding for proteins of myo-inositol synthesis and transport, competitive processes with structurally similar molecules, and the administration of specific drugs that cause a central depletion of myo-inositol can lead to a reduction of inositol levels .

Safety and Hazards

Myo-inositol is generally considered safe. Only the highest dose of myo-inositol (12 g/day) induced mild gastrointestinal side effects such as nausea, flatus, and diarrhea . No relevant side effects were present among the patients .

Future Directions

The development of in vitro enzymatic biosystems featuring low cost, high volumetric productivity, flexible compatibility, and great robustness could be one of the promising strategies for future myo-inositol industrial biomanufacturing . The role of inositol derivatives in ameliorating the symptoms of different diseases is also being explored .

Biochemical Analysis

Biochemical Properties

Myo-inositol is involved in several biochemical reactions. It acts as a growth-promoting factor for mammalian cells and animals . It functions as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . It is also a precursor of phosphoinositides, which are part of the phosphatidylinositol (PI) signal transduction pathway . One of the key enzymes in myo-inositol biosynthesis is L-myo-inositol-1-phosphate synthase (MIPS), which converts glucose-6-phosphate to myo-inositol-1-phosphate .

Cellular Effects

Myo-inositol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, myo-inositol deficiency leads to intestinal lipodystrophy in animals and “inositol-less death” in some fungi . Altered myo-inositol levels have been observed in the brains of patients with Alzheimer’s disease, mental disorders, and suicide and stroke victims .

Molecular Mechanism

Myo-inositol exerts its effects at the molecular level through various mechanisms. It is involved in the modulation of signal transduction and the regulation of reactive oxygen species (ROS) production . Its phosphorylated derivatives act as second messengers in signal transduction pathways, mediate phosphorylation of proteins, participate in chromatin remodeling and gene expression, and facilitate mRNA export from the nucleus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myo-inositol can change over time. For instance, the plasma profile of the myo-inositol concentration shows a rapid decline over time, possibly due to the metabolism of this compound . Even after 24 hours, its level remains higher than before administration .

Dosage Effects in Animal Models

The effects of myo-inositol vary with different dosages in animal models. In a study where Wistar-type rats received 2 g/kg of inositol as a solution in distilled water by oral gavage, the highest myo-inositol concentration was observed in the first hour after oral administration in the serum of all tested rats . There was no significant evidence of harm from the dosage during the study .

Metabolic Pathways

Myo-inositol is involved in several metabolic pathways. It constitutes a component of membrane phospholipids and mediates osmoregulation . It is also involved in the synthesis of L-ascorbic acid (L-AsA) and partial cell wall polysaccharides by regulating the content of myo-inositol .

Transport and Distribution

Myo-inositol is transported and distributed within cells and tissues through active transport from the periphery . There are two sodium/myo-inositol transporters (SMIT1, SMIT2) that may be responsible for regulating brain inositol levels .

Subcellular Localization

The subcellular localization of myo-inositol is primarily on the endoplasmic reticulum . This finding supports previous suggestions of an alternative non-vacuolar InsP3-sensitive calcium store in plant cells .

Properties

IUPAC Name

6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPBLLUBGYJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326612
Record name NSC632482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4933-84-0
Record name NSC275619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC632482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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